
2',5-Difluoro-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5-Difluoro-2’-deoxycytidine is a synthetic nucleoside analogue that has garnered significant attention in the fields of medicinal chemistry and oncology. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with two fluorine atoms replacing hydrogen atoms at the 2’ and 5’ positions. This modification enhances its stability and alters its biological activity, making it a potent chemotherapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Difluoro-2’-deoxycytidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the starting material, such as 2-deoxy-D-ribose, are protected using silyl or benzoyl protecting groups.
Introduction of Fluorine Atoms: The protected intermediate is then subjected to fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 2’ and 5’ positions.
Formation of the Nucleoside: The fluorinated intermediate is coupled with a cytosine base using a glycosylation reaction, often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the protecting groups to yield 2’,5-Difluoro-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 2’,5-Difluoro-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and glycosylation steps, which enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2',5-Difluor-2'-Desoxycytidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Fluoratome können unter bestimmten Bedingungen durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Hydrolyse: Unter sauren oder basischen Bedingungen kann die glykosidische Bindung hydrolysiert werden, was zur Spaltung des Nukleosids führt.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumazid oder Thiole können für nukleophile Substitutionsreaktionen verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene fluorierte Cytidin-Analoga, die weiter auf ihre biologischen Aktivitäten untersucht werden können.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Mechanism of Action:
2',5-Difluoro-2'-deoxycytidine exhibits potent antiviral activity, particularly against hepatitis C virus (HCV) and influenza viruses. The compound functions through the inhibition of viral RNA synthesis, leading to reduced viral replication.
Case Studies:
- Hepatitis C Virus: In vitro studies have demonstrated that this compound effectively inhibits HCV replication. The compound was shown to interfere with the viral life cycle by targeting the RNA-dependent RNA polymerase, which is crucial for viral RNA synthesis .
- Influenza Virus: Research indicated that this compound has significant inhibitory effects on various strains of influenza, including H5N1 and H1N1. In mouse models, treatment with this compound resulted in increased survival rates and reduced viral loads in infected hosts .
Anticancer Applications
Mechanism of Action:
The anticancer properties of this compound are primarily attributed to its incorporation into DNA, which disrupts normal DNA synthesis. This incorporation leads to cytotoxic effects in rapidly dividing cancer cells.
Case Studies:
- Glioblastoma Treatment: In studies involving human glioblastoma cell lines, this compound demonstrated significant cytotoxicity compared to traditional treatments. The compound inhibited DNA synthesis more effectively than other agents like hydroxyurea, leading to greater reductions in cell viability .
- Combination Therapies: Clinical trials have explored the use of this compound in combination with other chemotherapeutic agents. For instance, when co-administered with gemcitabine, it was found to enhance the overall therapeutic efficacy against pancreatic cancer by improving the pharmacokinetics and reducing resistance mechanisms .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. The compound has been observed to have poor oral bioavailability due to rapid metabolism by cytidine deaminase in the liver and gut.
Enhancements in Bioavailability:
Research has indicated that co-administration with inhibitors such as tetrahydrouridine can significantly increase the oral bioavailability of this compound, allowing for more flexible dosing regimens and improved patient compliance .
Data Summary Table
Application | Mechanism of Action | Key Findings |
---|---|---|
Antiviral | Inhibition of viral RNA synthesis | Effective against HCV and influenza viruses |
Anticancer | Incorporation into DNA | Significant cytotoxicity in glioblastoma cells |
Pharmacokinetics | Poor oral bioavailability | Enhanced by co-administration with inhibitors |
Wirkmechanismus
2’,5-Difluoro-2’-deoxycytidine exerts its effects primarily through the inhibition of DNA synthesis. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately resulting in cell death. The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2',2'-Difluor-2'-Desoxycytidin (Gemcitabin): Ein weit verbreitetes Chemotherapeutikum mit ähnlichen strukturellen Merkmalen, aber einem anderen Fluorierungsmuster.
2'-Fluor-2'-Desoxycytidin: Ein weiteres Nukleosid-Analogon mit einem einzigen Fluoratom, das in der antiviralen Forschung verwendet wird.
Einzigartigkeit
2',5-Difluor-2'-Desoxycytidin ist aufgrund seines spezifischen Fluorierungsmusters einzigartig, das seine Stabilität erhöht und seine biologische Aktivität im Vergleich zu anderen Nukleosid-Analoga verändert. Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Chemotherapeutika und antiviraler Wirkstoffe.
Biologische Aktivität
Introduction
2',5-Difluoro-2'-deoxycytidine (dFdCyd) is a nucleoside analog with significant implications in cancer therapy due to its unique biological activities. This compound is structurally related to cytidine and has been studied for its potential as an antineoplastic agent. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings.
dFdCyd exerts its biological effects primarily through the inhibition of DNA synthesis. The compound is phosphorylated intracellularly to form dFdCTP, which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to chain termination during DNA replication, ultimately resulting in cell death.
Key Mechanisms
- Inhibition of Thymidylate Synthetase : dFdCyd has been shown to inhibit thymidylate synthetase, an enzyme critical for DNA synthesis, thereby disrupting nucleotide metabolism .
- Epigenetic Modulation : It also inhibits DNA methyltransferase, leading to changes in gene expression patterns associated with tumor suppression .
Pharmacokinetics
The pharmacokinetic profile of dFdCyd is affected by its rapid metabolism by cytidine deaminase (CD), which limits its efficacy. Studies have indicated that coadministration with CD inhibitors like 3,4,5,6-tetrahydrouridine (THU) can significantly enhance its bioavailability and therapeutic potential by reducing its degradation .
Table 1: Pharmacokinetic Parameters of dFdCyd
Parameter | Value |
---|---|
Half-life | ~30 minutes in circulation |
Bioavailability (oral) | 10% (increased to 40% with THU) |
Peak Plasma Concentration | ~4 μg/mL |
Tumor Uptake and Efficacy
A study involving HT-29 human colon carcinoma xenografts demonstrated that the uptake of dFdCTP was significantly higher in tumors overexpressing deoxycytidine kinase (dCK). This resulted in a more pronounced cytotoxic effect compared to wild-type tumors, suggesting that enhancing dCK expression could improve therapeutic outcomes .
Clinical Trials
In clinical settings, dFdCyd has shown variable responses among patients with advanced solid tumors. While some patients exhibited partial responses lasting several months, others showed stable disease or no response at all . Factors influencing these outcomes include tumor type and the expression levels of enzymes involved in dFdCyd metabolism.
Table 2: Summary of Clinical Outcomes
Patient Response | Duration | Tumor Type |
---|---|---|
Partial Response | ~15 months | Advanced solid tumors |
Stable Disease | Variable | Various |
No Response | N/A | Advanced pancreatic carcinoma |
Eigenschaften
CAS-Nummer |
581772-30-7 |
---|---|
Molekularformel |
C9H11F2N3O4 |
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
4-amino-5-fluoro-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
OCMREAUZQAIMOT-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)F |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.